![molecular formula C14H23NO B7568366 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1) in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the effects of cannabinoids at the CB1 receptor, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone can modulate these physiological processes.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as decrease drug self-administration. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. However, it has been reported to have some negative effects on liver function and glucose metabolism in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone is that it is a highly selective CB1 receptor antagonist, which allows for specific modulation of CB1 receptor activity. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation is that it has some negative effects on liver function and glucose metabolism, which may limit its clinical use.
Future Directions
There are several future directions for the study of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. One area of research is the development of more selective CB1 receptor antagonists with fewer negative side effects. Another area of research is the exploration of the potential therapeutic applications of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in various diseases, including obesity, addiction, and neurodegenerative disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in models of Alzheimer's disease and Parkinson's disease warrant further investigation.
Synthesis Methods
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone involves several steps, starting with the reaction of 1,5-diaminopentane with 1,3-dibromopropane to form the spirocyclic intermediate. This intermediate is then reacted with cyclopropylcarbonyl chloride to form the final product, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. The synthesis method has been optimized to produce high yields of pure 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone.
Scientific Research Applications
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, it has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-13(12-4-5-12)15-10-8-14(9-11-15)6-2-1-3-7-14/h12H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYTISNACKKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.